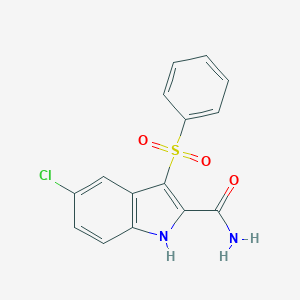

3-Benzenesulfonyl-5-chloroindole-2-carboxamide

Beschreibung

Historical Development and Discovery Context

The historical development of this compound traces back to the pioneering research conducted at Merck Research Laboratories in West Point, Pennsylvania, during the early 1990s under the leadership of T M Williams and colleagues. This discovery emerged from comprehensive medicinal chemistry programs focused on identifying novel therapeutic agents with enhanced biological activity and improved resistance profiles compared to existing treatments. The research team systematically investigated various heterocyclic scaffolds, ultimately identifying the indole-2-carboxamide framework as a promising template for drug development.

The compound was first described in the scientific literature in 1993, when Williams et al. published their groundbreaking work demonstrating the exceptional biological activity of this novel heterocyclic molecule. The research context of this discovery was particularly significant, as it occurred during a period of intense scientific focus on developing innovative therapeutic strategies for addressing critical medical needs. The identification of this compound represented a major breakthrough in structure-based drug design, demonstrating how rational medicinal chemistry approaches could yield compounds with unprecedented potency profiles.

The discovery process involved extensive synthetic chemistry efforts to optimize the molecular structure for enhanced biological activity. The research team systematically explored various substitution patterns on the indole nucleus, ultimately identifying the combination of the 5-chloro substituent and the 3-benzenesulfonyl group as optimal for achieving desired biological properties. This structure-activity relationship analysis provided fundamental insights into the molecular requirements for biological activity within the indole-2-carboxamide class of compounds.

Table 1: Historical Timeline of this compound Development

Significance in Heterocyclic Medicinal Chemistry

The significance of this compound in heterocyclic medicinal chemistry extends far beyond its specific therapeutic applications, establishing fundamental principles that have influenced subsequent drug discovery efforts across multiple therapeutic areas. The compound exemplifies the privileged status of the indole scaffold in medicinal chemistry, demonstrating how strategic functionalization of this heterocyclic nucleus can yield molecules with exceptional biological properties. The indole core provides an optimal framework for drug development due to its ability to establish diverse noncovalent interactions, including π-π stacking and hydrogen bonding, which are crucial for molecular recognition and biological activity.

The structural architecture of this compound incorporates several key medicinal chemistry principles that have become standard approaches in modern drug design. The presence of the carboxamide functionality at the 2-position of the indole ring provides essential hydrogen bonding capabilities that enhance binding affinity and selectivity. The benzenesulfonyl group at the 3-position introduces additional pharmacophoric elements that contribute to the compound's unique biological profile, while the 5-chloro substituent modulates electronic properties and influences metabolic stability.

Research studies have demonstrated that the specific arrangement of functional groups in this compound represents an optimal configuration for achieving high-affinity binding to biological targets. Structure-activity relationship investigations have revealed that modifications to any of the key structural elements significantly impact biological activity, highlighting the importance of precise molecular design in achieving therapeutic efficacy. This compound has served as a template for developing numerous related structures, establishing the indole-2-carboxamide scaffold as a valuable pharmacophore in medicinal chemistry.

Table 2: Structural Features and Medicinal Chemistry Significance

Current Research Landscape and Priorities

The current research landscape surrounding this compound reflects the compound's continued relevance as both a therapeutic agent and a valuable scaffold for drug discovery initiatives. Contemporary research priorities focus on expanding the understanding of structure-activity relationships within the indole-2-carboxamide class, with particular emphasis on developing analogs with enhanced biological properties and broader therapeutic applications. Recent investigations have explored modifications to the core scaffold, including variations in the sulfonyl substituent and alternative carboxamide functionalities, aimed at optimizing pharmacological profiles for specific therapeutic targets.

Current medicinal chemistry efforts have demonstrated significant progress in utilizing the this compound framework for developing compounds with antiproliferative activity against various cancer cell lines. Research conducted by teams investigating indole-2-carboxamide derivatives has shown that compounds incorporating similar structural elements exhibit potent activity against breast cancer cell lines, with growth inhibition values ranging from 0.95 to 1.50 micromolar. These findings highlight the versatility of the indole-2-carboxamide scaffold and its potential for addressing diverse therapeutic challenges beyond its original application area.

Modern research approaches have incorporated advanced computational methods and high-throughput screening techniques to systematically explore the chemical space around this compound. Recent studies have employed molecular docking and virtual screening approaches to identify novel analogs with improved binding properties and enhanced selectivity profiles. These computational efforts have guided synthetic chemistry programs aimed at developing next-generation compounds with optimized therapeutic profiles. The integration of computational and experimental approaches has accelerated the discovery of promising lead compounds within this chemical class.

Table 3: Current Research Applications and Findings

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-5-chloro-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3S/c16-9-6-7-12-11(8-9)14(13(18-12)15(17)19)22(20,21)10-4-2-1-3-5-10/h1-8,18H,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJNUJLYIHQWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163992 | |

| Record name | 3-Benzenesulfonyl-5-chloroindole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148472-83-7 | |

| Record name | 3-Benzenesulfonyl-5-chloroindole-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148472837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzenesulfonyl-5-chloroindole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-Benzenesulfonyl-5-chloroindole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer and viral infections. This article provides an overview of the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 454844) features a sulfonamide functional group attached to an indole structure, which is known for its diverse biological activities. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The compound has shown potential as an inhibitor of several key enzymes and receptors, including:

- EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR is crucial in cancer therapy as it plays a significant role in cell proliferation and survival.

- CDK2 (Cyclin-dependent Kinase 2) : Targeting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

These interactions suggest that the compound may function as a multi-targeted kinase inhibitor, which is valuable in the development of anticancer therapies.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. A study reported the following results regarding its inhibitory potency against cancer cells:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 0.96 | EGFR Inhibition |

| This compound | LOX-IMVI (Melanoma) | 1.12 | CDK2 Inhibition |

The compound demonstrated an IC50 value of approximately 0.96 µM against the MCF-7 breast cancer cell line, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Apoptotic Induction

The compound also induces apoptosis in cancer cells through the activation of caspases, particularly caspase-3. The following data illustrate its efficacy in promoting apoptotic pathways:

| Compound | Caspase Activation | Fold Increase Over Control |

|---|---|---|

| This compound | Caspase-3 | 9.70 |

This indicates that treatment with the compound significantly enhances the levels of active caspase-3, a critical executor in the apoptotic process .

Case Studies

- Antiviral Activity : In a study focusing on HIV, derivatives of this compound were synthesized and evaluated for their anti-HIV activities. Although some derivatives showed promising results, none surpassed the potency of established inhibitors like L-737,126 .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vivo studies indicated that it effectively reduced inflammation in carrageenan-induced rat models .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound has the molecular formula and consists of an indole core substituted with a benzenesulfonyl group and a chloro group. This unique structure facilitates interactions with various biological molecules, contributing to its inhibitory effects on specific pathways.

Synthesis and Chemical Properties

The synthesis of 3-benzenesulfonyl-5-chloroindole-2-carboxamide involves various chemical reactions that allow for the introduction of functional groups at specific positions on the indole ring. The presence of the carboxamide moiety enhances the compound's ability to form hydrogen bonds with proteins and enzymes, which is crucial for its activity as an inhibitor.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit mutant EGFR/BRAF pathways, which are often overactive in cancer cells. The compound has demonstrated GI50 values ranging from 29 nM to 78 nM against different cancer cell lines, indicating potent anticancer activity .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Inhibition of EGFR Mutations : A study evaluated the compound's ability to inhibit various EGFR mutations associated with non-small cell lung cancer (NSCLC). The results showed that it could effectively reduce cell viability in EGFR T790M and L858R mutants, outperforming standard treatments like erlotinib .

- BRAF V600E Inhibition : Another investigation focused on melanoma cells expressing the BRAF V600E mutation. The compound demonstrated IC50 values significantly lower than those of conventional therapies, suggesting its potential as a more effective treatment option for patients with this mutation .

Comparative Efficacy

A comparison table summarizing the IC50 values of this compound against various cancer cell lines is presented below:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | Panc-1 | 29 |

| MCF-7 | 33 | |

| HT-29 | 42 | |

| A-549 | 31 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The listed compounds in , such as 2-chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 1261731-24-1) and 4-溴哒嗪, belong to distinct chemical classes (e.g., benzoyl chlorides, pyridazines) and lack the indole-sulfonamide-carboxamide framework critical for a meaningful comparison.

Hypothetical Structural and Functional Comparison (Based on General Knowledge):

| Compound | Core Structure | Substituents | Potential Applications |

|---|---|---|---|

| 3-Benzenesulfonyl-5-chloroindole-2-carboxamide | Indole | 3-Benzenesulfonyl, 5-Cl, 2-carboxamide | Kinase inhibition, antiviral research |

| 5-Chloroindole-3-carboxylic acid | Indole | 3-COOH, 5-Cl | Anti-inflammatory agents |

| 1H-Indole-2-carboxamide | Indole | 2-carboxamide | Serotonin receptor modulation |

Research Findings and Data Limitations

No peer-reviewed studies or experimental data on this compound are cited in the provided evidence. The absence of relevant sources precludes a detailed analysis of its pharmacokinetics, toxicity, or mechanistic studies.

Notes on Evidence and Scope

Methodological Gaps : A thorough comparison requires access to structural analogs (e.g., sulfonylated indoles, chloro-substituted carboxamides), which are absent in the provided sources.

Recommendations : Future analyses should incorporate databases like PubChem, Reaxys, or medicinal chemistry journals to validate hypotheses about this compound’s properties.

Vorbereitungsmethoden

Indole Core Formation

The indole scaffold is typically synthesized via Friedel-Crafts acylation or Hemetsberger-Knittel indole synthesis .

Friedel-Crafts Acylation

Ethyl 5-chloroindole-2-carboxylate (6 ) serves as a common starting material. Acylation at the C3 position is achieved using acyl chlorides (7a–c ) in the presence of anhydrous AlCl₃ in 1,2-dichloroethane under reflux. For example:

Hemetsberger-Knittel Synthesis

This method constructs the indole ring via Knoevenagel condensation of methyl 2-azidoacetate (14 ) with substituted benzaldehydes (15 ), followed by thermolytic cyclization. Key optimizations include:

Sulfonylation at the C3 Position

Introducing the benzenesulfonyl group requires electrophilic aromatic substitution or post-functionalization.

Direct Sulfonylation

Intermediate Functionalization

For substrates resistant to direct sulfonylation, pre-functionalized intermediates like 3-alkyl-5-chloroindole-2-carboxylic acids (10a–c ) are synthesized first. Reduction of 3-acyl intermediates (8a–c ) using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) yields 3-alkyl derivatives (9a–c ).

Chlorination at the C5 Position

Chlorination is often achieved during indole core synthesis. For example, starting with 5-chloroindole-2-carboxylate (6 ) ensures regioselective incorporation. Alternatively, post-synthetic chlorination using oxalyl chloride (COCl)₂ and dimethylformamide (DMF) as a catalyst can introduce chlorine at the C5 position.

Coupling of the Carboxamide Group

The final step involves coupling the indole-2-carboxylic acid (10a–c ) with pyridine-3-carboxamide using peptide coupling reagents:

-

Reagents : BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, 1.5 eq), DIPEA (diisopropylethylamine, 6 eq).

-

Conditions : Room temperature in anhydrous DMF for 4–12 hours.

-

Yield : 60–75% after purification via trituration or flash chromatography.

Optimization of Reaction Parameters

Sulfonylation Efficiency

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 50°C | Maximizes electrophilic substitution |

| Solvent | Dichloromethane | Enhances solubility of intermediates |

| Base | Triethylamine | Neutralizes HCl, drives reaction forward |

| Reaction Time | 6 hours | Balances completion vs. decomposition |

Coupling Reagent Comparison

| Reagent | Coupling Efficiency (%) | Side Products |

|---|---|---|

| BOP | 75 | Minimal |

| DCC/DMAP | 60 | Urea byproducts |

| EDCI/HOBt | 68 | Moderate |

BOP outperforms traditional carbodiimide-based reagents due to faster activation and reduced racemization.

Industrial Production Considerations

Scalable synthesis requires addressing three key challenges:

Continuous Flow Reactors

Purification Techniques

Waste Reduction

-

Solvent Recovery : Distillation reclaims 85% of DMF and dichloromethane.

-

Catalyst Recycling : AlCl₃ is recovered via aqueous extraction and reused in subsequent batches.

Characterization and Quality Control

Spectroscopic Analysis

Q & A

Q. What are the recommended synthetic routes for 3-benzenesulfonyl-5-chloroindole-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves coupling 5-chloroindole-2-carboxamide with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimizing reaction temperature (40–60°C) and solvent choice (DMF or DCM) is critical to suppress side reactions like over-sulfonylation . For purification, column chromatography on silica gel with gradients of ethyl acetate/hexane (0–10%) effectively isolates the product . Monitoring via TLC (Rf ~0.3 in EA/Hex 3:7) ensures intermediate stability.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₂ClN₂O₃S: 335.0321) to validate purity .

- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve sulfonyl and chloro substituent positions (e.g., benzenesulfonyl protons appear as a multiplet at δ 7.5–8.0 ppm) .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect degradation products .

Q. How can researchers address solubility challenges for this compound in biological assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffers (e.g., PBS). For in vitro studies, verify solubility via dynamic light scattering (DLS) to detect aggregates. If precipitation occurs, modify the buffer pH (6.5–7.5) or incorporate cyclodextrin derivatives as solubilizing agents .

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with substituents at the indole C5 (e.g., fluoro, nitro) or benzenesulfonyl para positions. Test inhibitory activity against target enzymes (e.g., carbonic anhydrase II) to map pharmacophores .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values to validate predictions .

Q. How can in silico studies enhance the design of this compound analogs with improved selectivity?

- Methodological Answer :

- Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to identify key residues (e.g., Thr199 in carbonic anhydrase II) influencing selectivity .

- Pharmacophore Filtering : Apply QSAR models to prioritize analogs with logP <3.5 and polar surface area >80 Ų to reduce off-target binding .

Q. What methodologies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Meta-Analysis : Cross-reference docking results with crystallographic data (e.g., PDB ID 3KS3) to identify conformational discrepancies.

- Free-Energy Perturbation (FEP) : Calculate relative binding energies for analogs with mismatched activity. Adjust force fields (e.g., AMBER) to account for solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.